

6-Aminopicolinonitrile: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a nitrile functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" known for its presence in numerous biologically active compounds. The nitrile group, a versatile functional group, can act as a key pharmacophore, participating in various interactions with biological targets and serving as a bioisostere for other functional groups like carbonyls. This guide provides a comprehensive overview of **6-Aminopicolinonitrile**, including its chemical properties, a proposed synthesis protocol, and its potential applications in the design of novel therapeutics.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for research and development. The following table summarizes the various synonyms and identifiers for **6-Aminopicolinonitrile**.

Identifier Type	Value
IUPAC Name	6-aminopyridine-2-carbonitrile[1]
CAS Number	370556-44-8[1][2][3]
Other Names	2-Amino-6-cyanopyridine
	6-amino-2-Pyridinecarbonitrile[3]
	2-Pyridinecarbonitrile, 6-amino-[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Aminopicolinonitrile** is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value
Molecular Formula	C ₆ H ₅ N ₃ [1][2][3]
Molecular Weight	119.12 g/mol [1][2][3]
Appearance	Solid
Purity	≥97%[2]
Storage	4°C, protect from light[2]
SMILES	<chem>N#CC1=NC(N)=CC=C1</chem> [2]
InChIKey	KSQSBNSABUZDMI-UHFFFAOYSA-N[1]

Proposed Synthesis of 6-Aminopicolinonitrile: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **6-Aminopicolinonitrile** is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar aminopyridine carbonitriles. The following protocol outlines a potential multi-step synthesis.

Reaction Scheme:

A possible approach involves the conversion of a precursor, such as 6-chloropicolinonitrile, through a nucleophilic aromatic substitution reaction with an amino group source.

Materials and Reagents:

- 6-chloropicolinonitrile
- Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., Xantphos)
- Base (e.g., sodium tert-butoxide)
- Anhydrous solvent (e.g., toluene or dioxane)
- Standard laboratory glassware and equipment for inert atmosphere reactions
- Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

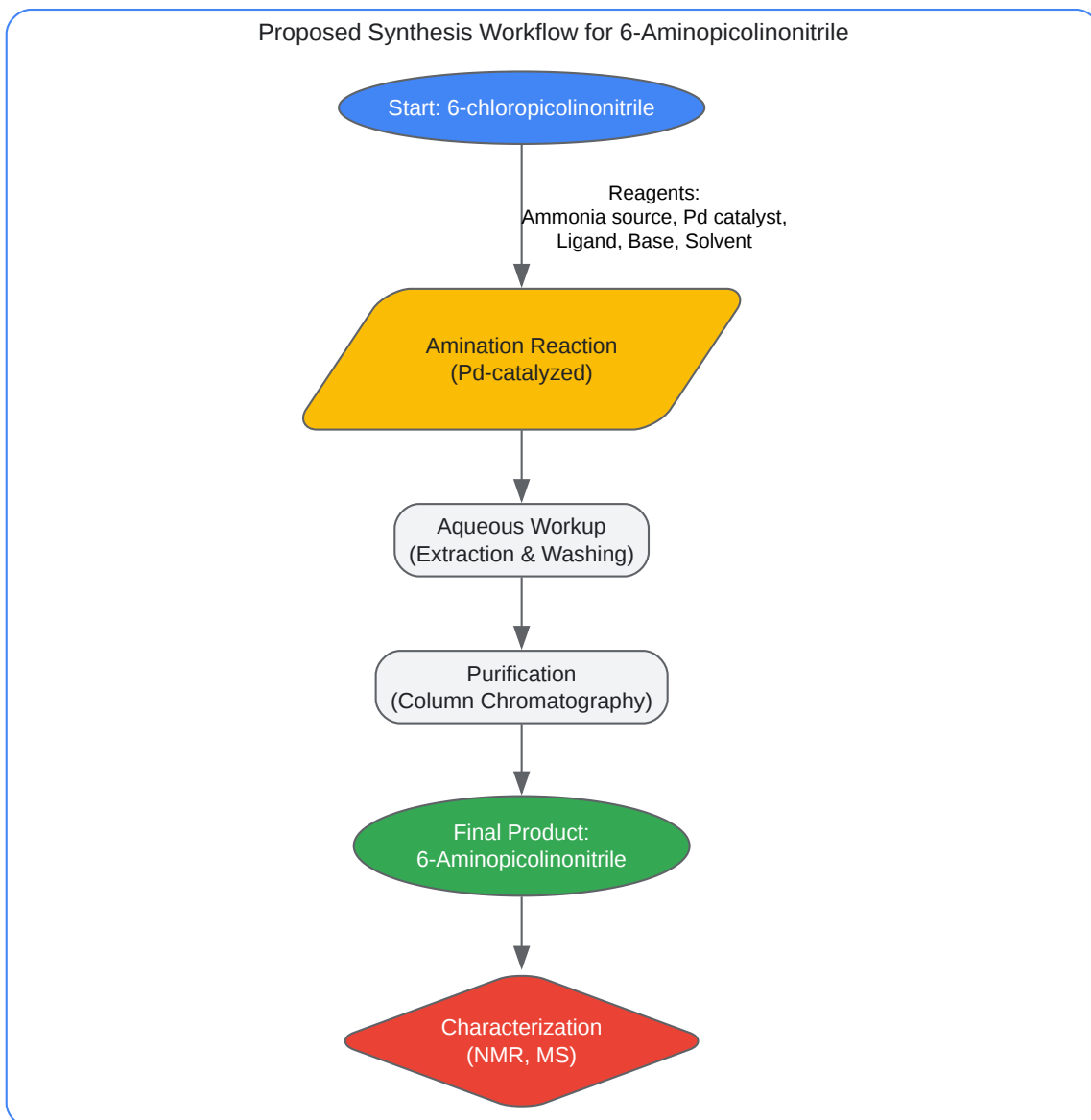
Experimental Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloropicolinonitrile (1 equivalent), the palladium catalyst (e.g., 0.02 equivalents), and the ligand (e.g., 0.04 equivalents).
- **Addition of Reagents:** Add the anhydrous solvent to dissolve the starting materials. Then, add the base (e.g., 1.5 equivalents) and the ammonia source.
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 12-24 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **6-Aminopicolinonitrile**.

Characterization:

The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its identity and purity.



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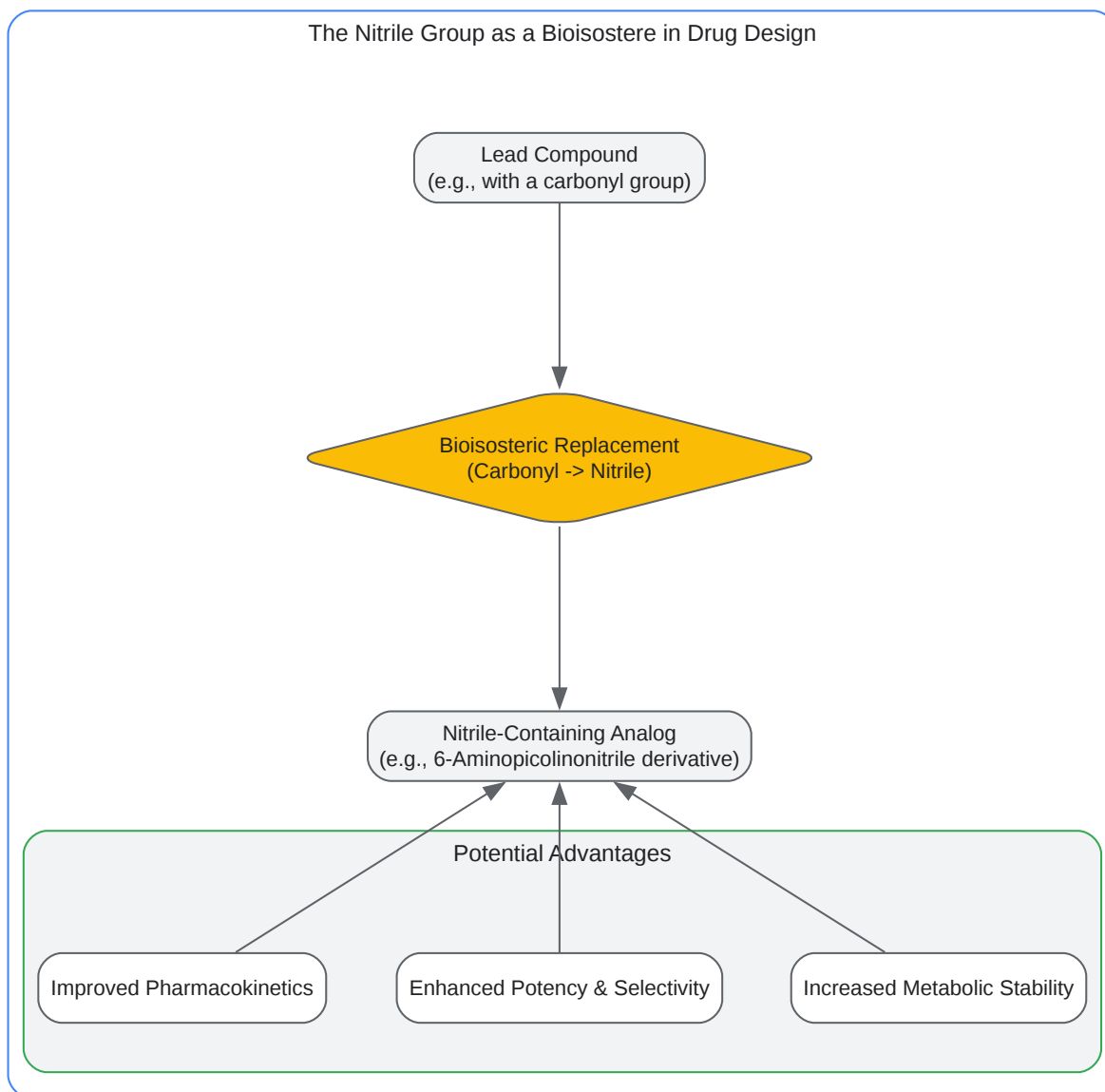
Proposed synthesis workflow for **6-Aminopicolinonitrile**.

Role in Drug Discovery and Medicinal Chemistry

The structural features of **6-Aminopicolinonitrile** make it a molecule of significant interest in drug discovery. The aminopyridine moiety is a common scaffold in many approved drugs, and the nitrile group offers unique properties that can be exploited in rational drug design.

The nitrile group can act as a bioisostere for a carbonyl group, mimicking its size, polarity, and ability to act as a hydrogen bond acceptor.^[4] This bioisosteric replacement can lead to improved metabolic stability, enhanced selectivity, and better pharmacokinetic profiles of drug candidates.^{[5][6]} Furthermore, the nitrile group's electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets and its susceptibility to metabolic degradation.^[4]

The introduction of a nitrile group into a drug molecule can block metabolically labile sites, thereby increasing the metabolic stability of the compound.^[5] In drug design, the nitrile group can participate in hydrogen bonding, polar interactions, and π - π stacking with target proteins, contributing to the binding affinity and selectivity of the molecule.^[5]



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- To cite this document: BenchChem. [6-Aminopicolinonitrile: A Core Scaffold for Advanced Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332374#synonyms-for-6-aminopicolinonitrile]

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